XIAP degrader-1
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Overview
Description
XIAP degrader-1 is a small molecule that promotes the degradation of X-linked inhibitor of apoptosis protein (XIAP). This compound is a primary amine tethered small molecule, which has shown significant potential in promoting apoptosis by targeting and degrading XIAP . XIAP is a member of the inhibitor of apoptosis protein (IAP) family, known for its role in inhibiting caspases and preventing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XIAP degrader-1 involves the use of primary amine tethered small molecules. The compound is synthesized through a series of chemical reactions that include the formation of amide bonds and the incorporation of specific functional groups that target XIAP . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput synthesis techniques and automated systems to ensure consistency and efficiency. The compound is produced in solid form and can be dissolved in solvents like DMSO for further use .
Chemical Reactions Analysis
Types of Reactions: XIAP degrader-1 primarily undergoes degradation reactions. It promotes the degradation of XIAP through the ubiquitin-proteasome pathway . This pathway involves the tagging of XIAP with ubiquitin molecules, which signals for its degradation by the proteasome.
Common Reagents and Conditions: The degradation of XIAP by this compound involves the use of ubiquitin ligases and proteasomes. The reaction conditions typically include physiological pH and temperature, as well as the presence of ATP to facilitate the ubiquitination process .
Major Products: The major product of the degradation reaction is the breakdown of XIAP into smaller peptide fragments, which are then further degraded by the proteasome .
Scientific Research Applications
XIAP degrader-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a tool to study the mechanisms of protein degradation and the role of XIAP in apoptosis .
Biology: In biological research, this compound is used to investigate the pathways involved in apoptosis and to study the effects of XIAP degradation on cell survival and proliferation .
Medicine: In medicine, this compound has potential therapeutic applications in the treatment of cancers that overexpress XIAP. By promoting the degradation of XIAP, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs that target XIAP and other IAPs. It is also used in high-throughput screening assays to identify potential inhibitors of XIAP .
Mechanism of Action
The mechanism of action of XIAP degrader-1 involves the promotion of XIAP degradation through the ubiquitin-proteasome pathway. This compound binds to XIAP and recruits ubiquitin ligases, which tag XIAP with ubiquitin molecules. This tagging signals for the degradation of XIAP by the proteasome, leading to the induction of apoptosis .
Comparison with Similar Compounds
- ARTS mimetic A4
- SMAC mimetic BV6
- Xevinapant hydrochloride
Comparison: XIAP degrader-1 is unique in its ability to specifically target and degrade XIAP, whereas other compounds like ARTS mimetic A4 and SMAC mimetic BV6 either degrade or inhibit XIAP . Xevinapant hydrochloride, on the other hand, is a potent antagonist of IAPs but does not specifically target XIAP for degradation . This specificity makes this compound a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C34H45N5O4 |
---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
(2S)-N-[(3S,4S)-5-(8-aminooctanoyl)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C34H45N5O4/c1-23(36-3)33(41)37-32-24(2)39(31(40)18-8-6-5-7-13-21-35)29-17-12-11-16-28(29)38(34(32)42)22-27-26-15-10-9-14-25(26)19-20-30(27)43-4/h9-12,14-17,19-20,23-24,32,36H,5-8,13,18,21-22,35H2,1-4H3,(H,37,41)/t23-,24-,32-/m0/s1 |
InChI Key |
MCVQOARFDZLCRN-TWVHRYOLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N(C2=CC=CC=C2N1C(=O)CCCCCCCN)CC3=C(C=CC4=CC=CC=C43)OC)NC(=O)[C@H](C)NC |
Canonical SMILES |
CC1C(C(=O)N(C2=CC=CC=C2N1C(=O)CCCCCCCN)CC3=C(C=CC4=CC=CC=C43)OC)NC(=O)C(C)NC |
Origin of Product |
United States |
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